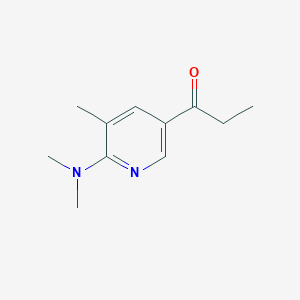
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds known for their stimulant properties, often found in various psychoactive substances. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, making it a subject of interest in both scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of aldehydes and amines under specific reaction conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.
Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the pyridine ring, typically through a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new cathinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
Comparación Con Compuestos Similares
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
2,5-PRODAN: A compound with a similar structure but different photophysical properties.
4-MDMC: Another cathinone derivative with distinct chemical and biological properties.
4-chloro-α-PVP: A cathinone with a different substitution pattern on the pyridine ring, leading to varied effects and applications
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-[6-(dimethylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-5-10(14)9-6-8(2)11(12-7-9)13(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
ZSDKNECZKWZMNK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C(=C1)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




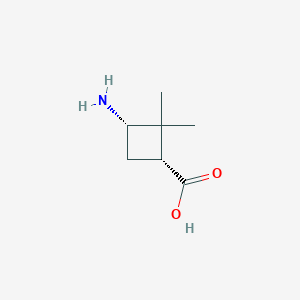
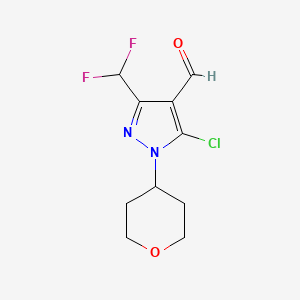
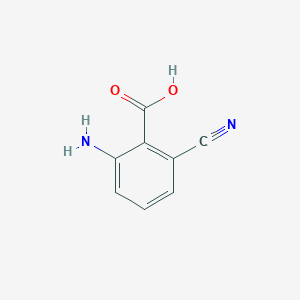
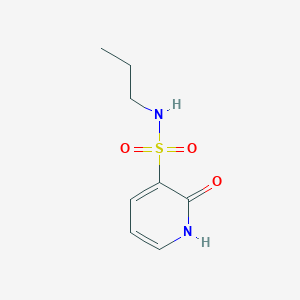
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
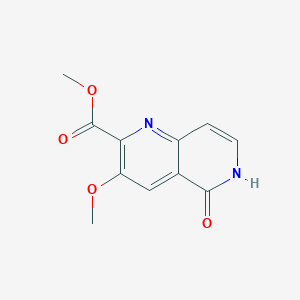
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
